molecular formula C18H16ClN3O2 B2660845 3-methylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-40-0

3-methylbenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2660845
CAS RN: 946214-40-0
M. Wt: 341.8
InChI Key: ONQRWMWCXGXMFG-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of triazole, which is a class of five-membered ring compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are used in medicinal chemistry as building blocks for more complex chemical compounds .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the azide-alkyne Huisgen cycloaddition, also known as a “click reaction”. This reaction is highly reliable and has been used to synthesize a wide range of triazole derivatives .


Molecular Structure Analysis

The molecular structure of triazoles is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The exact structure of a specific triazole derivative would depend on the substituents attached to the ring .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions, depending on the substituents present. They can act as ligands in coordination chemistry, undergo N-alkylation and N-arylation reactions, and can be used as scaffolds for the synthesis of more complex compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific triazole derivative would depend on its exact structure. Factors that could influence these properties include the nature and position of the substituents on the triazole ring .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a communicable tropical disease caused by Leishmania parasites, affects millions of people globally. The compound’s antileishmanial potential could be explored for treating this devastating disease. Recent studies have demonstrated that certain hydrazine-coupled pyrazole derivatives exhibit potent antileishmanial activity. Investigating the efficacy of our compound against Leishmania strains could provide valuable insights.

Antimalarial Properties

Malaria, transmitted by Plasmodium parasites via mosquito bites, remains a major global health concern. Existing antimalarial drugs face challenges due to drug resistance. However, our compound could serve as a potential candidate. In vitro evaluations have highlighted its activity against Plasmodium berghei-infected mice. Further studies are warranted to explore its effectiveness against human malaria strains.

Molecular Docking Studies

Understanding the interaction between our compound and specific target enzymes is crucial. Molecular docking studies can reveal binding affinities and potential mechanisms of action. For instance, investigating its interaction with Lm-PTR1 (a validated target) could shed light on its antileishmanial activity.

Drug Discovery Programs

Our compound could serve as a starting point for antimalarial drug discovery. By synthesizing analogs and evaluating their activity, researchers can identify lead compounds. High-throughput screening and computational approaches (such as virtual screening and molecular docking) can guide further exploration .

Triazole Chemistry

Triazoles play a vital role in pharmaceutical chemistry. Investigating the synthesis, reactivity, and functionalization of our compound within the triazole framework could yield novel insights. Researchers might explore other 1,2,4-triazoles or related heterocycles .

Mechanism of Action

The mechanism of action of a triazole compound would depend on its specific structure and the biological system it interacts with. Some triazole derivatives have been found to have antifungal, antibacterial, and anticancer activities .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with a specific triazole derivative would depend on its exact structure. Some triazole compounds are relatively safe to handle, while others can be toxic or hazardous .

Future Directions

Triazoles are a focus of ongoing research in medicinal chemistry due to their diverse biological activities. Future research may involve the synthesis of new triazole derivatives and the exploration of their potential as therapeutic agents .

properties

IUPAC Name

(3-methylphenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-12-4-3-5-14(10-12)11-24-18(23)17-13(2)22(21-20-17)16-8-6-15(19)7-9-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQRWMWCXGXMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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